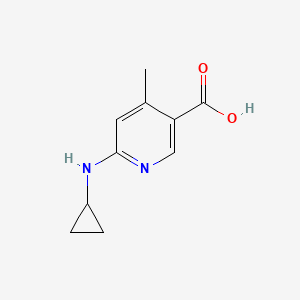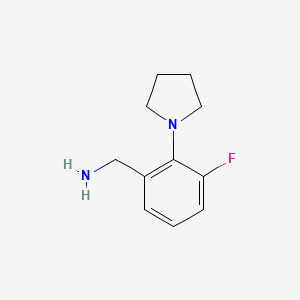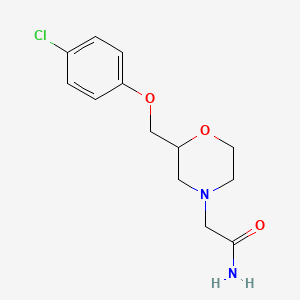
1-(4-Aminobenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H9NO2.
Preparation Methods
The synthesis of 1-(4-Aminobenzofuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzofuran and ethanone derivatives.
Reduction Reaction: The nitro group in 4-nitrobenzofuran is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Acetylation: The resulting 4-aminobenzofuran is then acetylated using acetic anhydride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Aminobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions.
Scientific Research Applications
1-(4-Aminobenzofuran-2-yl)ethanone has several scientific research applications:
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-(4-Aminobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
2-Aminobenzofuran: Similar in structure but lacks the ethanone group, leading to different chemical and biological properties.
4-Methylbenzofuran: Contains a methyl group instead of an amino group, resulting in distinct reactivity and applications.
Benzofuran-2-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-amino-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,11H2,1H3 |
InChI Key |
WUTCOGZGQIENKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


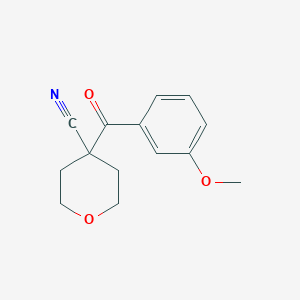
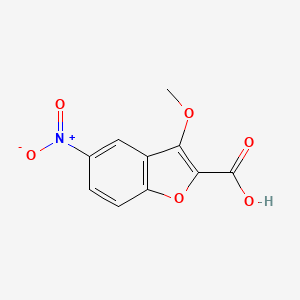
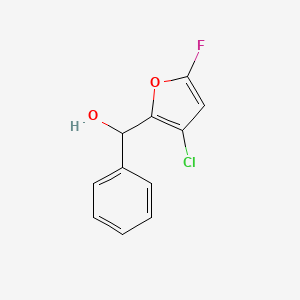

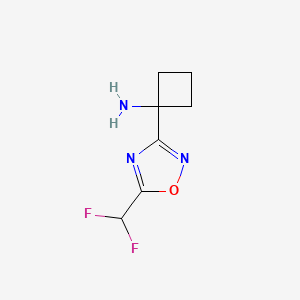
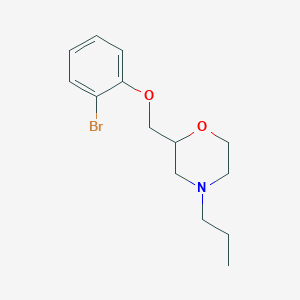
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
